molecular formula C18H14N6O4 B2627644 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 2034314-93-5

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2627644
CAS No.: 2034314-93-5
M. Wt: 378.348
InChI Key: YCZPICMXVFBPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H14N6O4 and its molecular weight is 378.348. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

YM872 Neuroprotective Agent

YM872, identified as [2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydroquinoxalin-1-yl]-acetic acid monohydrate, is a potent and highly water-soluble competitive AMPA receptor antagonist. It's shown neuroprotective efficacy in rats and cats with induced focal cerebral ischemia, significantly reducing infarct volume and improving neurological deficits. Notably, YM872 is non-nephrotoxic and does not induce behavioral abnormalities (Takahashi et al., 2006).

Applications in Cancer Treatment

Pyrrolobenzimidazoles Antitumor Agents

Pyrrolobenzimidazole and azomitosene ring systems, including the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), are promising antitumor agents. PBIs exhibit DNA alkylation and cleavage upon two-electron reduction, while APBIs act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation. These compounds represent a new class of antitumor agents with advantages over existing treatments (Skibo, 1998).

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c25-15(20-12-9-19-18(28)21-17(12)27)10-24-16(26)6-5-14(22-24)23-8-7-11-3-1-2-4-13(11)23/h1-9H,10H2,(H,20,25)(H2,19,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPICMXVFBPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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